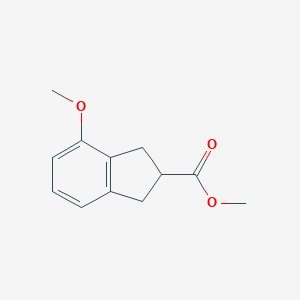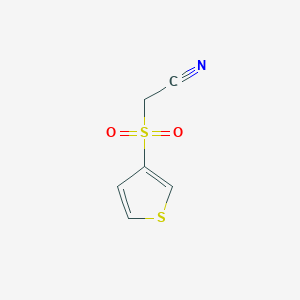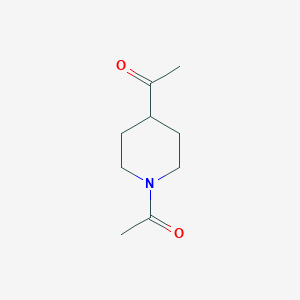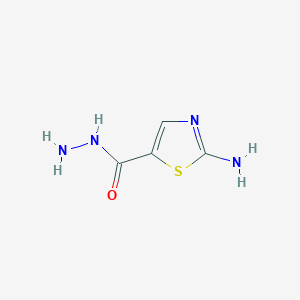![molecular formula C9H9NO B063092 3-Ethylfuro[2,3-c]pyridine CAS No. 182819-56-3](/img/structure/B63092.png)
3-Ethylfuro[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylfuro[2,3-c]pyridine is a heterocyclic compound that has been gaining attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the family of furo[2,3-c]pyridines, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-Ethylfuro[2,3-c]pyridine is not fully understood. However, several studies have suggested that it may exert its biological activity by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Ethylfuro[2,3-c]pyridine have been extensively studied. It has been reported to induce apoptosis and cell cycle arrest in cancer cells by activating the caspase pathway and inhibiting the expression of cyclin-dependent kinases. It has also been shown to inhibit the replication of herpes simplex virus and dengue virus by interfering with viral entry and replication. In addition, 3-Ethylfuro[2,3-c]pyridine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α by inhibiting the activity of nuclear factor-κB (NF-κB).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ethylfuro[2,3-c]pyridine in lab experiments is its diverse biological activity. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, which makes it a promising candidate for drug discovery. Another advantage is its relatively easy synthesis method, which allows for large-scale production. However, one of the limitations of using 3-Ethylfuro[2,3-c]pyridine in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-Ethylfuro[2,3-c]pyridine. One direction is to further investigate its mechanism of action and cellular targets. This will help to identify the specific pathways and proteins involved in its biological activity, which can be targeted for drug discovery. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. This will enhance its efficacy and reduce its limitations in lab experiments. Finally, future research can focus on the development of 3-Ethylfuro[2,3-c]pyridine-based drugs for the treatment of cancer, viral infections, and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-Ethylfuro[2,3-c]pyridine involves the reaction of 2-cyano-3-ethoxypyridine with furfural in the presence of a Lewis acid catalyst such as zinc chloride. This reaction leads to the formation of 3-Ethylfuro[2,3-c]pyridine in good yields (Scheme 1).
Scheme 1: Synthesis of 3-Ethylfuro[2,3-c]pyridine
Aplicaciones Científicas De Investigación
3-Ethylfuro[2,3-c]pyridine has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities such as anticancer, antiviral, and anti-inflammatory properties. Several studies have shown that 3-Ethylfuro[2,3-c]pyridine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antiviral activity against herpes simplex virus and dengue virus. In addition, 3-Ethylfuro[2,3-c]pyridine has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
182819-56-3 |
|---|---|
Nombre del producto |
3-Ethylfuro[2,3-c]pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-ethylfuro[2,3-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-7-6-11-9-5-10-4-3-8(7)9/h3-6H,2H2,1H3 |
Clave InChI |
OXGPFJHLALLRKU-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=C1C=CN=C2 |
SMILES canónico |
CCC1=COC2=C1C=CN=C2 |
Sinónimos |
Furo[2,3-c]pyridine, 3-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



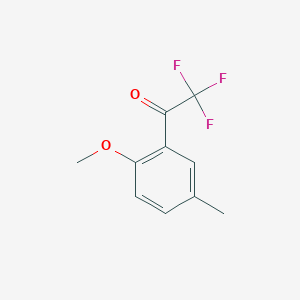
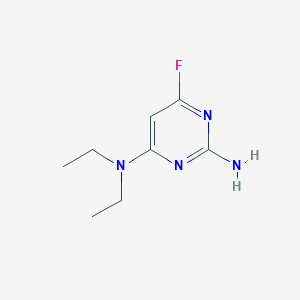
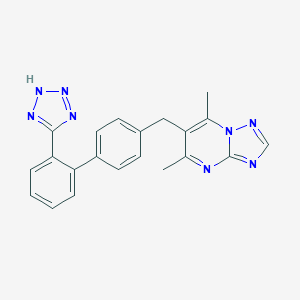
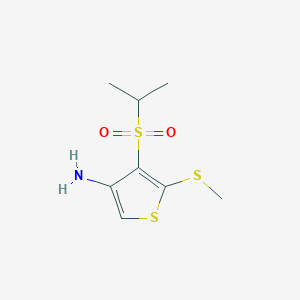
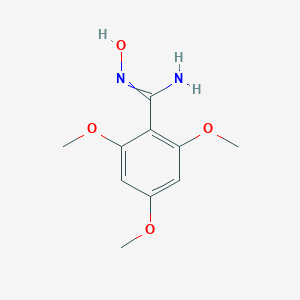
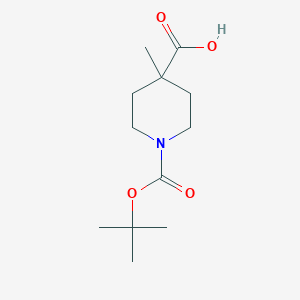
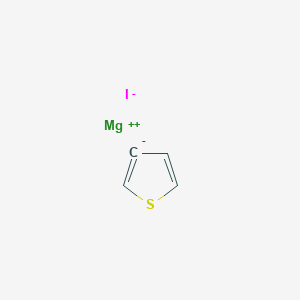
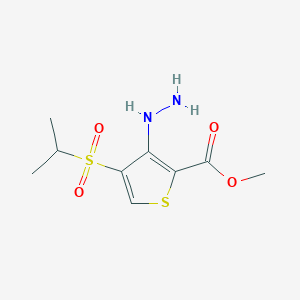
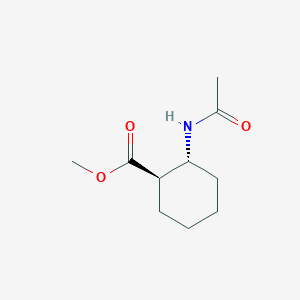
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
